molecular formula C6H11NO2 B078165 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- CAS No. 13670-31-0

2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Cat. No.: B078165
CAS No.: 13670-31-0
M. Wt: 129.16 g/mol
InChI Key: SWYMJLYPXAXHBJ-UHFFFAOYSA-N
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Description

Chemical Name: 2-Oxazoleethanol, 4,5-dihydro-β-methyl- CAS Registry Number: 13670-31-0 Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) prior to manufacture or import . Structure: The compound features an oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted with a β-methyl group and an ethanol side chain. The 4,5-dihydro designation indicates partial saturation of the oxazole ring, reducing aromaticity compared to fully unsaturated oxazoles.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2/c1-5(4-8)6-7-2-3-9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMJLYPXAXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884628
Record name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13670-31-0
Record name 4,5-Dihydro-β-methyl-2-oxazoleethanol
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Record name 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-
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Record name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-
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Record name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-
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Record name 2-[1-(Hydroxymethyl)ethyl]-4,5-dihydrooxazole
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Preparation Methods

Cyclodehydration of Beta-Hydroxy Amides

The most widely documented method involves cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction proceeds via intramolecular nucleophilic attack, forming the oxazoline ring, followed by aromatization to yield the target compound.

Reaction Conditions :

  • Temperature : 0–25°C

  • Solvent : Dichloromethane or tetrahydrofuran

  • Catalyst : None required

  • Yield : 60–75%

Limitations :

  • Requires anhydrous conditions.

  • DAST is moisture-sensitive and hazardous.

Robinson-Gabriel Synthesis

Adapted for oxazole derivatives, this method employs α-acylamino ketones treated with polyphosphoric acid (PPA) to induce cyclodehydration.

Typical Protocol :

  • Dissolve α-acylamino ketone in PPA.

  • Heat at 80°C for 4–6 hours.

  • Quench with ice-water and extract with ethyl acetate.

Optimization :

  • Catalyst : Polyphosphoric acid improves yield to 50–60% compared to traditional H₂SO₄ (30–40%).

Modern Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol by Mukku et al. demonstrated the synthesis of 4,5-disubstituted oxazolines using isopropyl alcohol and potassium phosphate under irradiation.

Conditions :

ParameterValue
Temperature65°C
Irradiation Power350 W
Time8 minutes
Yield85%

Advantages :

  • Reduced reaction time from hours to minutes.

  • Enhanced selectivity due to uniform heating.

Ultrasound-Promoted Synthesis

Ultrasound irradiation (20–40 kHz) facilitates solvent-free synthesis using deep eutectic solvents (DES). A representative method involves:

  • Mixing aryl aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide).

  • Irradiating at 45°C for 20 minutes.

Outcomes :

  • Yield : 78–92%.

  • Solvent : Eliminates volatile organic compounds (VOCs).

Industrial-Scale Production

Flow Chemistry Techniques

Continuous flow reactors enable scalable synthesis by maintaining precise control over reaction parameters. A patented method (CN103694189A) outlines the following steps:

Procedure :

  • Pump a solution of β-hydroxy amide and manganese dioxide (MnO₂) through a packed-bed reactor.

  • Maintain a flow rate of 0.5 mL/min.

  • Collect the effluent and purify via distillation.

Key Parameters :

ParameterValue
Residence Time15 minutes
Catalyst Loading10 wt% MnO₂
Throughput200 g/hour

Advantages :

  • 95% conversion efficiency.

  • Minimal waste generation.

Comparative Analysis of Methods

Table 1 : Performance Metrics of Synthetic Routes

MethodYield (%)TimeScalabilityEnvironmental Impact
Cyclodehydration60–754–6 hoursModerateHigh (toxic reagents)
Microwave-Assisted858 minutesHighLow
Flow Chemistry9515 minutesIndustrialModerate

Mechanistic Insights

Cyclodehydration Pathway

  • Protonation : The β-hydroxy amide’s hydroxyl group is protonated.

  • Cyclization : Intramolecular attack by the nitrogen forms the oxazoline ring.

  • Aromatization : Oxidation with MnO₂ or bromotrichloromethane yields the oxazole.

Role of Catalysts

  • Manganese Dioxide (MnO₂) : Facilitates oxidative aromatization via single-electron transfer (SET).

  • Polyphosphoric Acid (PPA) : Acts as both acid catalyst and dehydrating agent .

Chemical Reactions Analysis

Types of Reactions

2-Oxazoleethanol, 4,5-dihydro-beta-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of dihydro-oxazoles.

    Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

2-Oxazoleethanol, 4,5-dihydro-beta-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, modulating various biochemical pathways. The presence of the hydroxyl and methyl groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-Oxazoleethanol, 4,5-dihydro-β-methyl- with structurally related oxazole compounds, emphasizing substituents, molecular weights, and regulatory or synthetic relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Source Evidence
2-Oxazoleethanol, 4,5-dihydro-β-methyl- 13670-31-0 C₆H₁₁NO₂ 129.16 g/mol β-methyl, ethanol Regulated under Canadian NDSL [1]
2-Oxazoleethanol,4,5-dihydro-4,4-dimethyl-α,α-dipropyl Not provided Not available Not available 4,4-dimethyl, α,α-dipropyl, ethanol Synthetic intermediate (hypothesized) [5]
2-OXAZOLEETHANOL, 4-ETHYL-4,5-DIHYDRO-4-(HYDROXYMETHYL)- 62203-37-6 C₈H₁₅NO₃ 173.21 g/mol 4-ethyl, hydroxymethyl, ethanol Potential polymer precursor [8]
4,4(5H)-Oxazoledimethanol,2-heneicosyl 20103-33-7 C₂₇H₅₁NO₃ 433.70 g/mol Long heneicosyl chain, dual hydroxymethyl High molecular weight surfactant [4]
Oxazole,2,2'-(1,2-ethanediyl)bis[4,5-dihydro-4,4-dimethyl] 19896-20-9 C₁₄H₂₄N₂O₂ 252.35 g/mol Ethylene-linked bis-oxazole, 4,4-dimethyl Cross-linking agent in polymers [6]
2-Ethyl-4,5-dimethyl oxazole 53833-30-0 C₇H₁₁NO 125.17 g/mol Ethyl, 4,5-dimethyl Fragrance/essential oil component [3]

Key Differences and Implications

Functional Groups: The target compound’s ethanol group enhances hydrophilicity compared to alkyl-substituted analogs like 2-ethyl-4,5-dimethyl oxazole () or 4,4(5H)-Oxazoledimethanol,2-heneicosyl (). This increases solubility in polar solvents, making it suitable for pharmaceutical or agrochemical formulations. Long-chain derivatives (e.g., 2-heneicosyl in CAS 20103-33-7) exhibit surfactant-like properties due to their amphiphilic structure, whereas the target compound’s smaller size limits such applications .

Synthetic Utility: Cross-linked oxazoles (e.g., 19896-20-9) serve as polymer stabilizers or cross-linking agents, while the target compound’s ethanol group may favor reactions requiring hydroxyl participation (e.g., esterification) . The dimethanol-substituted analog (CAS 62203-37-6) could act as a bifunctional monomer in polyurethane or epoxy resins, contrasting with the monoethanol group in 13670-31-0 .

Physicochemical Properties

  • Polarity: Ethanol and hydroxymethyl substituents increase polarity, affecting boiling points (e.g., 173.21 g/mol for CAS 62203-37-6 vs. 129.16 g/mol for the target compound).

Biological Activity

2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is a heterocyclic compound belonging to the oxazole family, characterized by its unique structural features, including a hydroxyl group and a beta-methyl group. These functional groups contribute to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Canonical SMILES : CC(CO)C1=NCCO1

Synthesis

The synthesis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- typically involves cyclodehydration of beta-hydroxy amides using various reagents such as diethylaminosulfur trifluoride or Deoxo-Fluor®. In industrial settings, flow chemistry techniques are employed for scalability, utilizing manganese dioxide for oxidative aromatization.

The biological activity of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. This compound can act as an inhibitor or activator of various enzymes, modulating biochemical pathways essential for cellular function.

Antimicrobial Properties

Research indicates that 2-Oxazoleethanol derivatives exhibit significant antimicrobial activity. A study demonstrated that modifications to the oxazole scaffold could enhance its effectiveness against various bacterial strains. The compound's hydroxyl group is believed to play a crucial role in its interaction with microbial cell membranes.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism appears to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-. The researchers conducted minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Organism
2-Oxazoleethanol32Staphylococcus aureus
2-Oxazoleethanol64Escherichia coli

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a library of oxazole derivatives was screened for cytotoxicity using the MTT assay. The results highlighted that 2-Oxazoleethanol significantly reduced cell viability in HCT-116 cells.

CompoundIC50 (μM)Cell Line
2-Oxazoleethanol15HCT-116
Control (DMSO)>100HCT-116

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-?

  • Methodology : The compound can be synthesized via cyclization of β-hydroxy amides or through condensation reactions. For example, 4,4-dimethyl-4,5-dihydrooxazole derivatives are synthesized using organotin reagents (e.g., triphenylstannyl or chlorodiphenylstannyl) under anhydrous conditions . Another approach involves reacting β-amino alcohols with carbonyl compounds in the presence of acid catalysts, as demonstrated in the synthesis of 2-acylmethyl-4,4-dimethyl-2-oxazolines .
  • Key Considerations : Reaction purity is critical; intermediates should be characterized via thin-layer chromatography (TLC) or GC-MS.

Q. How is the structural conformation of 2-Oxazoleethanol derivatives validated experimentally?

  • Methodology :

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .

  • Spectroscopy : NMR (¹H, ¹³C) and IR identify functional groups. For example, oxazole ring protons appear as distinct doublets in ¹H NMR (δ 4.2–5.0 ppm), while carbonyl groups exhibit IR stretches near 1650 cm⁻¹ .

    Table 1: Synthetic Methods and Yields

    MethodReagents/ConditionsYield (%)Reference
    Cyclizationβ-hydroxy amide, SnCl₄, CH₂Cl₂65–78
    Condensationβ-amino alcohol, Ac₂O, 80°C72–85

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of 2-Oxazoleethanol derivatives?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) promote cyclization .
  • Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may lead to side products like decomposition of labile substituents .
    • Data Analysis : Use HPLC or chiral GC to quantify enantiomeric excess. Contradictions in yields often arise from competing pathways, requiring kinetic studies to optimize conditions.

Q. What computational approaches predict the electronic properties of 2-Oxazoleethanol derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups lower LUMO energy, enhancing electrophilic substitution .

  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .

    Table 2: Spectroscopic Data for Structural Validation

    TechniqueKey Signals/ObservationsReference
    ¹H NMR (400 MHz, CDCl₃)δ 1.2 (s, 6H, CH₃), δ 4.5 (m, 2H, OCH₂)
    IR (KBr)1650 cm⁻¹ (C=N), 3300 cm⁻¹ (OH)

Q. How do structural modifications impact the biological activity of 2-Oxazoleethanol derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, aryl groups) and assay against biological targets. For example, phenyl-substituted derivatives show enhanced antimicrobial activity due to hydrophobic interactions .
  • Mechanistic Studies : Fluorescence quenching or surface plasmon resonance (SPR) quantifies binding affinity to enzymes (e.g., cytochrome P450) .

Contradictions and Open Challenges

  • Data Discrepancies : Variability in reaction yields (Table 1) highlights sensitivity to moisture or trace impurities. Reproducibility requires strict inert atmospheres .
  • Unresolved Questions : The role of hyperconjugation in stabilizing the oxazole ring remains debated. Further crystallographic and computational studies are needed .

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